molecular formula C16H16F3NO2 B4970265 (2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine

(2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine

Cat. No. B4970265
M. Wt: 311.30 g/mol
InChI Key: JVDADIQZLGSYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as DOTFMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. DOTFMBA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research in various fields.

Mechanism of Action

The exact mechanism of action of (2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a key role in a range of physiological processes, including mood regulation and cognition. By binding to this receptor, this compound may modulate the activity of various neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including changes in mood, perception, and cognition. For example, studies have shown that this compound can induce changes in visual perception, including alterations in color perception and visual hallucinations. This compound has also been shown to enhance certain aspects of cognitive function, including memory and attention. These effects are thought to be mediated by the compound's interaction with the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its ability to selectively target the serotonin 5-HT2A receptor. This receptor is known to play a key role in a range of physiological processes, making it an important target for drug development. Another advantage of using this compound is its relatively low toxicity, which makes it a safer alternative to other compounds with similar effects. However, there are also limitations to using this compound in lab experiments, including the difficulty of synthesizing the compound and the limited knowledge of its long-term effects.

Future Directions

There are several potential future directions for research on (2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor. This compound has been shown to be a promising candidate for drug development in this area, and further research may lead to the development of more effective and selective drugs. Another potential direction for research is the use of this compound as a tool for studying the structure and function of various biological systems. By studying the effects of this compound on different receptors and neurotransmitters, researchers may be able to gain a better understanding of the underlying mechanisms of various physiological processes. Additionally, there is potential for this compound to be used in the treatment of certain medical conditions, such as depression and anxiety. However, further research is needed to determine the safety and efficacy of this compound for these applications.

Synthesis Methods

The synthesis of (2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves a multi-step process that requires specialized knowledge and equipment. The initial step involves the reaction of 2,5-dimethoxyphenylacetonitrile with trifluoromethylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product, which is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound is a challenging process that requires careful attention to detail and a thorough understanding of the underlying chemistry.

Scientific Research Applications

(2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the structure and function of various biological systems. For example, this compound has been used to study the binding properties of various receptors in the brain, including the serotonin 5-HT2A receptor. This receptor is known to be involved in a range of physiological processes, including mood regulation and cognition, making it an important target for drug development.

properties

IUPAC Name

2,5-dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-21-13-7-8-15(22-2)14(9-13)20-10-11-3-5-12(6-4-11)16(17,18)19/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDADIQZLGSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.